![molecular formula C25H20FN5O3 B2407181 N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242983-64-7](/img/structure/B2407181.png)

N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

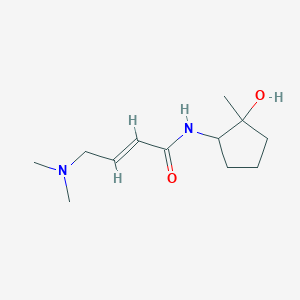

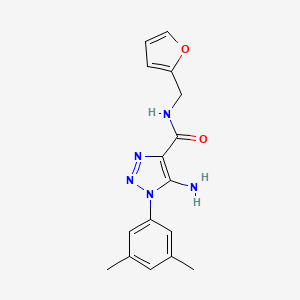

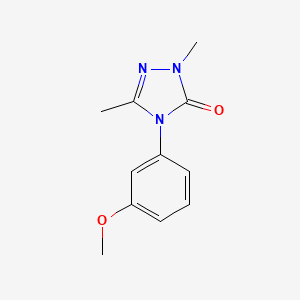

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluorobenzyl group, a dihydrotriazoloquinazolinone ring, and an acetamide group .

Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is part of a larger quinazolinone ring system .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, thanks to their ability to accommodate a broad range of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including the nature and position of its substituents .Applications De Recherche Scientifique

- For instance, the synthesis of 15N-labeled 1,2,4-triazole derivatives using this compound provides valuable tools for drug metabolism studies and pharmacokinetics research .

- BNA (N-benzyl-2-methyl-4-nitroaniline) , a related compound, has been studied for its NLO properties. It exhibits second-order NLO effects, making it potentially useful in optical devices .

- Researchers have explored the growth of BNA crystals from polar aprotic solvents. These crystals demonstrated relatively higher THz efficiency .

- Density Functional Theory (DFT) calculations provide insights into molecular geometries, polarizability, and dipole moments of LC mixtures containing our compound .

- The ligand’s role in halogen exchange reactions has been investigated. Such reactions are essential for creating functionalized organic molecules .

Medicinal Chemistry and Drug Development

Nonlinear Optical (NLO) Materials

Terahertz (THz) Efficiency

Electro-Optic Effects

Synthetic Chemistry and Halogen Exchange Reactions

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna . This suggests that the compound could potentially target DNA as well.

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . This

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O3/c26-19-12-10-18(11-13-19)15-29-23(33)20-8-4-5-9-21(20)31-24(29)28-30(25(31)34)16-22(32)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJTWUWZGYXYCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)

![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)